Product packaging for Apimaysin(Cat. No.:CAS No. 74158-04-6)

Apimaysin

Cat. No.: B1218606
CAS No.: 74158-04-6
M. Wt: 560.5 g/mol
InChI Key: LCQVQAZLYBJMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apimaysin is a natural C-glycosylflavone compound present in corn silk ( Zea mays L.) . It belongs to a class of over 80 identified flavonoids in corn silk, which are of significant research interest due to their bioactive properties . Phytochemical studies characterize this compound and related flavonoids based on their specific structural features, including a glycosyl moiety attached to a flavone backbone . Corn silk extracts, where this compound is found, have been investigated for various biological activities, including potential anti-oxidant and anti-inflammatory effects . As a specialized metabolite, this compound is also studied in the context of plant defense mechanisms, contributing to the understanding of plant-pathogen interactions . This product is intended for research purposes, such as phytochemical profiling, analytical standard use, and in vitro biological investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. 1 1 While corn silk extracts are traditionally used and considered potentially safe, the safety profile of the isolated this compound compound for human use has not been fully established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O13 B1218606 Apimaysin CAS No. 74158-04-6

Properties

CAS No.

74158-04-6

Molecular Formula

C27H28O13

Molecular Weight

560.5 g/mol

IUPAC Name

5,7-dihydroxy-6-[4-hydroxy-6-methyl-5-oxo-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H28O13/c1-9-20(32)23(35)26(40-27-24(36)22(34)19(31)10(2)38-27)25(37-9)18-14(30)8-16-17(21(18)33)13(29)7-15(39-16)11-3-5-12(28)6-4-11/h3-10,19,22-28,30-31,33-36H,1-2H3

InChI Key

LCQVQAZLYBJMGJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)C)O)O)O)O

Other CAS No.

74158-04-6

Synonyms

apimaysin

Origin of Product

United States

Natural Occurrence, Isolation, and Advanced Purification of Apimaysin

Advanced Chromatographic and Spectroscopic Techniques for Apimaysin Purification

High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis, isolation, and purity assessment of this compound. science.govoup.comjmp.irnih.govresearchgate.net Reversed-phase HPLC is often employed for the separation of C-glycosyl flavones like this compound and maysin (B1676223). nih.govresearchgate.net In HPLC analysis, this compound and maysin can be identified by comparing their retention times and UV absorption spectra with authentic standards. nih.gov For instance, in one study, this compound and maysin were reported to elute at approximately 23.5 min and 22.0 min, respectively, using reversed-phase HPLC. nih.gov HPLC coupled with UV-visible detection or mass spectrometry (LC-MS/MS) is effective for the identification and quantification of flavonoids in plant extracts, including this compound. cropbio.or.krscience.govjmp.irmdpi.com

Research findings using HPLC have shown variations in this compound concentrations in different maize genotypes and under different conditions. For example, studies have used HPLC to determine the levels of this compound in silks of various corn varieties to assess their resistance to corn earworm. science.govnih.gov

Preparative Chromatography and Countercurrent Chromatography for Scaled this compound Purification

Preparative chromatography techniques are utilized for the isolation and purification of larger quantities of this compound from crude extracts. Preparative C18 reverse phase column chromatography has been successfully used for the isolation of maysin, with this compound often present as a minor component in the obtained fraction. researchgate.netnih.govresearchgate.netsemanticscholar.org This method involves packing a column with C18 stationary phase and using a mobile phase, often a gradient of water and ethanol (B145695), to separate the compounds based on their polarity. cropbio.or.kr The fractions containing the target compounds are collected based on their elution profile, often monitored by UV detection. cropbio.or.kr

Countercurrent Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is another technique applicable for the separation and purification of natural compounds, including flavonoids. science.govresearchgate.netscience.gov While the provided search results specifically mention the use of CCC for separating other flavonoids and chlorogenic acid derivatives, the principles of CCC make it suitable for scaled purification of compounds like this compound, based on the partition of analytes between two immiscible liquid phases. science.govresearchgate.netscience.gov

Membrane-Based Separation Technologies in this compound Purification

Membrane-based separation technologies offer potential for the purification of bioactive compounds from complex mixtures, including plant extracts. mdpi.comresearchgate.net Techniques such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) utilize semi-permeable membranes to separate substances based on size, charge, and other properties. mdpi.comjmarksystems.com These methods can be employed for clarification, concentration, and fractionation of extracts containing compounds like this compound. mdpi.comresearchgate.net

While direct application of membrane separation specifically for this compound purification is not extensively detailed in the provided search results, membrane processes are generally recognized as valuable tools in downstream processing for recovering thermolabile and sensitive bioactive compounds from natural sources with relatively low energy consumption. mdpi.comresearchgate.net The effectiveness of membrane separation depends on factors such as membrane pore size, material, and the chemical properties of the target compound and the matrix. mdpi.comjmarksystems.com Studies on the membrane separation of other plant metabolites and protein hydrolysates demonstrate the potential of these technologies for purifying compounds within a certain molecular weight range. mdpi.comresearchgate.net

Advanced Structural Characterization and Stereochemical Elucidation of Apimaysin

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Apimaysin Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For complex natural products like this compound, multi-dimensional NMR techniques are often necessary to fully resolve signals and establish connectivity and spatial relationships between atoms. NMR is considered an absolute quantitative method, where signal intensities can be directly related to metabolite concentrations. nih.govfrontiersin.org

1D NMR (¹H, ¹³C) Spectral Analysis of this compound

One-dimensional (1D) NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of atoms present and their immediate electronic environments. ¹H-NMR is widely used due to the prevalence of hydrogen atoms in organic molecules and its relatively good sensitivity. nih.govfrontiersin.org ¹H-NMR and ¹³C-NMR data have been reported for the characterization of this compound, alongside related compounds like maysin (B1676223) and 3'-methoxymaysin. researchgate.netresearchgate.net However, ¹H-NMR spectra can sometimes be crowded, leading to overlapping signals that may hinder or bias the detection of certain metabolites. nih.govfrontiersin.orgfrontiersin.org Increasing magnetic field strength or employing techniques like LC-NMR can improve resolution. nih.govfrontiersin.org

While specific, comprehensive 1D NMR peak assignments for this compound were not extensively detailed in the provided sources, some ¹H NMR data (300 MHz; acetone-d6) for flavonoid structures, likely related to this compound or its precursors, indicate characteristic signals such as a broad singlet at δ 7.62 ppm (2H, H-2' and H-6'), a doublet at δ 6.89 ppm (J = 8.4 Hz, 2H, H-3' and H-5'), and a singlet at δ 5.97 ppm (2H). sci-hub.senih.gov These signals are indicative of the aromatic protons on the B-ring and A-ring of a flavonoid structure.

2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for this compound Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques provide more detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for complex structures. COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly attached, HMBC shows correlations between protons and carbons separated by multiple bonds, and NOESY indicates spatial proximity between protons. While 2D NMR techniques are essential for the full structural elucidation of complex natural products and are mentioned as complementary for increasing resolution in metabolomics studies, specific 2D NMR data and their interpretation specifically for this compound were not detailed in the provided search results. nih.govfrontiersin.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition and molecular weight of a compound with high accuracy. It is widely used in the identification and characterization of natural products, including this compound, often in complex biological extracts. nih.govacs.orgresearchgate.netmdpi.com HRMS provides precise mass information, which is essential for the identification of unknown compounds. nih.govresearchgate.net

This compound has been detected and characterized using Ultra-high Performance Liquid Chromatography coupled with HRMS (UHPLC/HRMS) and tandem MS (UHPLC/HRMS²). researchgate.netmdpi.com These techniques allow for the separation of this compound from other compounds in a mixture and provide fragmentation data (MS/MS) that helps in piecing together the structure. acs.orgresearchgate.netmdpi.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) spectral data has also been reported for the characterization of this compound. researchgate.netresearchgate.net

The molecular formula of this compound has been confirmed as C₂₇H₂₈O₁₃. researchgate.netnih.govuni.lu HRMS analysis has provided specific mass-to-charge (m/z) values for this compound, such as 559.1453 in negative ionization mode. mdpi.com The monoisotopic mass is reported as 560.15299094 Da. nih.govuni.lu Predicted Collision Cross Section (CCS) values for various adducts of this compound, such as [M+H]⁺ (228.7 Ų), [M+Na]⁺ (229.2 Ų), and [M-H]⁻ (221.9 Ų), have also been calculated. uni.lu High-energy HRMS spectra of this compound have been utilized, with structures of matched fragments reported, although the specific fragmentation patterns were not detailed in the provided snippets. acs.org

Here is a summary of some reported mass data for this compound:

PropertyValueSource
Molecular FormulaC₂₇H₂₈O₁₃ researchgate.netnih.govuni.lu
Monoisotopic Mass560.15299094 Da nih.govuni.lu
m/z ([M-H]⁻)559.1453 mdpi.com
Predicted CCS ([M+H]⁺)228.7 Ų uni.lu
Predicted CCS ([M-H]⁻)221.9 Ų uni.lu

X-ray Crystallography for Definitive this compound Structure and Absolute Configuration

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule and its absolute configuration at a high resolution, provided that suitable single crystals can be obtained. While X-ray diffraction (XRD) has been used in studies involving materials synthesized with corn silk extract mdpi.com and powder X-ray diffraction (PXRD) for analyzing crystals containing related polyphenols like maysin researchgate.net, specific single-crystal X-ray crystallographic data for this compound was not found in the provided search results. The technique was mentioned as an advanced method for structural determination wisc.edu, and single-crystal X-ray diffraction was used to define the absolute configuration of a different compound in one study researchgate.net, illustrating its power in stereochemical elucidation.

Chiroptical Methods (e.g., ECD, ORD) for this compound Stereochemical Assignment

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable techniques for determining the absolute configuration and conformation of chiral molecules in solution. These methods analyze the differential absorption or rotation of left and right circularly polarized light. While the comparison of experimental and calculated specific rotations has been used to confirm the absolute configurations of compounds in studies involving neuroprotective natural products researchgate.net, specific ECD or ORD data and their interpretation for this compound were not available in the provided search results.

Computational Chemistry Approaches in this compound Structural Confirmation and Prediction

Computational chemistry approaches, including quantum mechanical calculations and molecular modeling, play an increasingly important role in structural confirmation, prediction of spectroscopic properties, and understanding the behavior of molecules. These methods can complement experimental techniques by providing theoretical insights into molecular geometries, energies, and electronic structures. Computational modeling approaches are recognized as advanced techniques for structural determination. wisc.edu Molecular docking analysis, a computational technique, has been applied to this compound, maysin, and methoxymaysin to predict their binding energies to α-glucosidases, suggesting a role in understanding their potential biological interactions. researchgate.net While computational investigations have been performed on other flavone (B191248) compounds for structural and electronic analysis worldscientific.com, detailed computational chemistry data specifically for the structural confirmation or prediction of this compound itself, beyond molecular docking, was not found in the provided search results. The integration of metabolomics with advanced computational methods is seen as a way to gain deeper insights into molecular mechanisms. mdpi.com

Historical Revisions and Re-elucidations in this compound Structure

The initial structural characterization of this compound, like many complex natural products, relied on the analytical techniques available at the time of its isolation. Early studies aimed to determine the molecular formula and the basic connectivity of the molecule's constituent parts, including the flavonoid core and the attached glycosyl moiety. This compound has a molecular formula of C27H28O13. uni.lunih.gov

Over time, as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other advanced techniques became more sophisticated, it became possible to gain a more detailed understanding of the stereochemistry and the precise linkages within complex molecules. jbiocommunication.orgrsc.orgchemrxiv.org In the case of this compound, research into its biosynthesis and its relationship to other maize flavones, such as maysin and isoorientin, has played a role in confirming or refining its structural details. sci-hub.seoup.comthegoodscentscompany.com

While specific details regarding dramatic historical revisions of the entire this compound structure were not prominently found in the search results, the process of elucidating the structures of related C-glycosyl flavones in maize, and defining their biosynthetic pathways, indicates a progression of understanding that would inherently involve detailed structural analyses and potential for refinement. For instance, studies defining the enzymatic steps involved in the conversion of precursors like apigenin (B1666066) and luteolin (B72000) into C-glycosyl flavones such as this compound and maysin highlight the ongoing research into the precise chemical transformations and resulting structures. sci-hub.seaber.ac.uk The identification and characterization of genes like sm1 and sm2 that influence the accumulation of these flavones further underscore the detailed biochemical work that underpins structural understanding. oup.com

The PubChem entry for this compound (CID 194566) provides the currently accepted structure, including its IUPAC name, InChI, InChIKey, and SMILES notations, which represent the culmination of structural elucidation efforts. nih.gov This information reflects the current scientific consensus on the compound's structure. Any historical "revisions" would likely pertain to earlier, potentially less detailed or partially incorrect structural assignments that were later corrected through more rigorous analysis. The literature on maize flavones indicates a focus on the genetic and enzymatic basis of their synthesis and accumulation, which implicitly relies on accurate structural assignments of the compounds involved in these pathways. sci-hub.seoup.comaber.ac.ukdntb.gov.uacornell.edu

Biosynthesis and Genetic Regulation of Apimaysin Production

Elucidation of Apimaysin Biosynthetic Gene Clusters and Enzymes

The genes and enzymes responsible for this compound biosynthesis have been investigated, revealing key players in the pathway. nih.govresearchgate.netmdpi.comdntb.gov.ua The flavonoid pathway starts with enzymes from the general phenylpropanoid pathway, including phenylalanine ammonium (B1175870) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), which convert phenylalanine to coumaroyl-CoA. mdpi.comencyclopedia.pub The early biosynthetic genes (EBGs) are common to various flavonoid branches and include chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). mdpi.comencyclopedia.pub Late biosynthetic genes (LBGs) are specific to the different flavonoid subgroups, such as flavone (B191248) C-glycosides. mdpi.com

Characterization of Chalcone Synthase (CHS) and Flavone Synthase (FNS) Activities in this compound Pathway

Chalcone Synthase (CHS) catalyzes the initial committed step in flavonoid biosynthesis, condensing 4-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comencyclopedia.pubnih.govebi.ac.ukplos.org This reaction is crucial for providing the basic flavonoid structure. mdpi.comencyclopedia.pubplos.org Multiple CHS genes exist in maize, such as c2 and whp1, and their functional alleles are important for the biosynthesis of downstream flavonoids, including C-glycosyl flavones. windows.net

Flavone Synthase (FNS) is responsible for converting flavanones, such as naringenin, into flavones by introducing a double bond between the C2 and C3 positions of the C-ring. encyclopedia.pubresearchgate.netnih.gov There are two types of FNS enzymes: FNSI and FNSII. researchgate.net In maize, enzymes like ZmFNSII-2 and ZmFNSII-1 are involved in this step. encyclopedia.pub Some FNSII enzymes can produce a 2-hydroxyflavanone (B13135356) intermediate, which serves as a substrate for C-glycosyltransferases. researchgate.net

Role of UDP-Glycosyltransferases (e.g., sm2) and Glycosyl Hydrolases in this compound Formation

UDP-Glycosyltransferases (UGTs) play a vital role in the formation of C-glycosylated flavones like this compound by attaching a sugar moiety to the flavonoid structure. mdpi.comencyclopedia.pub Specifically, UDP C-glycosyl transferase (ZmCGT, encoded by cgt1) is involved in generating a glycosidic bond in the A-ring of the flavone. mdpi.comencyclopedia.pub The enzyme UDP-rhamnosyl transferase (ZmCGT, encoded by sm2) is also involved in the production of this compound (and maysin) through the addition of a rhamnose sugar. mdpi.comencyclopedia.pubresearchgate.net The sm2 locus is associated with the enzymatic action that, along with glucose 4,6 dehydratase (sm1), leads to the production of maysin (B1676223) or this compound. mdpi.comencyclopedia.pub

Glycosyl hydrolases are enzymes that catalyze the hydrolysis of glycosidic linkages. cazypedia.orgnih.govnih.gov While the primary role of UGTs is glycosylation in this compound synthesis, glycosyl hydrolases could potentially be involved in modifying or breaking down glycosidic bonds in related pathways or in the turnover of these compounds, although their direct specific role in this compound formation is less emphasized in the provided texts compared to UGTs.

Function of Oxidoreductases (e.g., Flavonoid-3'-Hydroxylase, pr1, sm1) in this compound and Maysin Interconversion

Oxidoreductases are crucial for modifying the flavonoid structure during biosynthesis. Flavonoid-3'-Hydroxylase (F3'H), encoded by the pr1 locus in maize, is a key oxidoreductase involved in the hydroxylation of the B-ring of flavonoids. researchgate.netmdpi.comencyclopedia.pubdntb.gov.uanih.govnih.govnih.gov While pr1 is well-known for its role in the biosynthesis of anthocyanins by adding a hydroxyl group at the 3' position, it also participates in the biosynthesis of C-glycosyl flavones. mdpi.comencyclopedia.pubnih.gov

This compound and maysin differ by a hydroxyl group at the 3'-position of the B-ring. usda.govresearchgate.netmaizegdb.org Maysin has this hydroxyl group, while this compound does not. usda.govresearchgate.netmaizegdb.org The pr1 locus, encoding F3'H, has a significant effect on this compound concentration but surprisingly does not have a significant effect on maysin synthesis in some genetic backgrounds, suggesting a complex relationship and potentially independent synthetic pathways or metabolic channeling. nih.govusda.govresearchgate.netmaizegdb.orgnih.gov

The sm1 locus, encoding glucose 4,6 dehydratase, is involved in the final steps of C-flavone glycoside biosynthesis, working with sm2 to produce maysin and this compound. mdpi.comencyclopedia.pub The gene expression pattern of the domain catalyzing maysin or this compound biosynthesis is similar to the sm1 profile. mdpi.com

Precursor Feeding Studies and Isotopic Labeling for this compound Pathway Mapping

While the provided search results mention precursor feeding studies and isotopic labeling in the context of mapping metabolic pathways in general nih.gov, specific detailed findings directly related to this compound biosynthesis using these techniques are not extensively described within the snippets. However, the concept of supplying precursors to mutants blocked in early stages of biosynthesis has been successfully applied in flavonoid research to produce novel compounds and map pathways. nih.gov This suggests that similar approaches could be valuable in further elucidating the precise steps and intermediates in the this compound biosynthetic pathway. The structural relationship between this compound and maysin implies shared early precursors in the phenylpropanoid and flavonoid pathways. usda.govresearchgate.netmaizegdb.org

Genetic Mechanisms Regulating this compound Biosynthesis

The biosynthesis of this compound is under genetic control, involving both structural genes encoding the biosynthetic enzymes and regulatory genes that control their expression. encyclopedia.pubnih.govcornell.edu The accumulation of C-glycosyl flavones, including this compound, in maize silks is a genetically controlled trait. maizegdb.orggoogle.com

Quantitative Trait Loci (QTL) Analysis of this compound Concentration (pr1, rem1)

Quantitative Trait Loci (QTL) analysis has been instrumental in identifying genomic regions associated with the variation in this compound concentration in maize silks. nih.govnih.govnih.govresearchgate.net Studies have identified major QTLs influencing this compound levels. nih.govnih.govnih.gov

One significant QTL identified is pr1, located on chromosome 5L. nih.govmaizegdb.org The pr1 locus, encoding flavonoid-3'-hydroxylase, has been shown to be responsible for a large portion of the phenotypic variation in this compound concentration. nih.govnih.govnih.govmaizegdb.org For instance, one study found that pr1 explained 64.7% of the phenotypic variance for this compound. nih.govnih.gov Plants with functional alleles at the pr1 locus tend to have higher this compound concentrations. nih.gov

Another QTL, rem1, has been identified that significantly affects maysin levels, but surprisingly, it does not appear to alter this compound concentration. nih.govresearchgate.netdntb.gov.uanih.gov This finding, along with the observation that the pr1 QTL for this compound does not significantly affect maysin synthesis, suggests that the biosynthetic pathways for these two closely related compounds may be at least partially independent or involve metabolic channeling. nih.govusda.govresearchgate.netmaizegdb.orgnih.gov

QTL analysis has also revealed epistatic interactions between rem1 and pr1 for total flavone content, suggesting a potential ceiling on the total amount of C-glycosyl flavones produced. nih.govnih.gov

The following table summarizes the impact of the pr1 and rem1 QTLs on this compound and maysin concentrations based on research findings:

QTLEffect on this compound ConcentrationEffect on Maysin ConcentrationPhenotypic Variance Explained (this compound)Phenotypic Variance Explained (Maysin)Source
pr1Significant increaseLittle to no significant effect~36% - 64.7%Not significant nih.govnih.govnih.govmaizegdb.org
rem1No significant effectSignificant increaseNot significant55.3% nih.govdntb.gov.uanih.gov

This genetic independence observed through QTL analysis supports the concept of metabolic channeling, where enzymes involved in the synthesis of maysin and this compound might be organized into separate complexes, directing precursors towards the synthesis of one compound over the other. usda.govnih.govmaizegdb.org

Transcriptional Regulation of this compound Biosynthetic Genes (e.g., MYB-bHLH-WD40 complexes)

The transcriptional regulation of flavonoid biosynthesis, including the production of C-glycosyl flavones like this compound, is significantly controlled by a conserved regulatory complex known as the MBW complex. This complex is typically composed of proteins from three families: MYB (specifically R2R3-MYB), basic helix-loop-helix (bHLH), and WD40 repeat (WDR) proteins. researchgate.netciteab.comscilit.comuni.luuni.luuni.lu These transcription factors interact with each other and bind to specific regulatory elements in the promoter regions of genes encoding the enzymes in the flavonoid biosynthetic pathway, thereby controlling their expression levels. scilit.comuni.luuni.lunih.gov

In maize, the P1 gene, which encodes an R2R3-MYB transcription factor, has been identified as a major regulator of the biosynthesis of C-glycosyl flavones, including maysin and chlorogenic acid, in silk tissues. researchgate.netresearchgate.netthegoodscentscompany.comnih.gov While P1's role is well-established for maysin, which is structurally very similar to this compound, its regulatory influence extends to the branch of the flavonoid pathway producing these defense compounds. researchgate.netresearchgate.netthegoodscentscompany.comnih.gov The P1 transcription factor directly regulates downstream structural genes within this pathway. researchgate.netresearchgate.netnih.gov

The WD40 proteins within the MBW complex are thought to serve as scaffold proteins, facilitating and stabilizing the interaction between the MYB and bHLH transcription factors. scilit.comnih.gov This complex formation is crucial for the efficient and coordinated activation of the target biosynthetic genes. While specific MBW complexes directly regulating this compound biosynthesis have been studied in the context of the broader flavonoid pathway in maize, the general mechanism involves the combinatorial action of these three protein families. researchgate.netciteab.comscilit.comuni.lu Genetic studies in maize have identified various genes encoding MBW components, such as c1, pl1, p1, p2 (MYB), Lc (bHLH), and PAC1 (WD40), highlighting the intricate network of transcriptional control over flavonoid production. researchgate.netciteab.comscilit.com Research has also revealed allele-specific expression and binding of regulatory factors like P1, contributing to the natural variation observed in the accumulation of these compounds in different maize lines. nih.gov

Metabolic Channeling and Compartmentalization in this compound Biosynthesis

The biosynthesis of this compound and its closely related analog, maysin, from common precursors within the flavonoid pathway presents an interesting case for metabolic organization, suggesting the involvement of metabolic channeling and compartmentalization. guidetopharmacology.orgontosight.aithegoodscentscompany.comnih.gov Metabolic channeling is a phenomenon where intermediates are directly passed from one enzyme to the next in a metabolic pathway, often through the formation of multienzyme complexes. This can prevent the diffusion of unstable intermediates, increase reaction efficiency, and allow for the independent synthesis of structurally similar compounds from shared precursors. guidetopharmacology.orgthegoodscentscompany.comnih.gov

Evidence supporting metabolic channeling in this compound and maysin biosynthesis comes from quantitative trait locus (QTL) studies in maize. These studies have shown that genetic loci can have distinct effects on the accumulation of maysin and this compound. For instance, the pr1 locus, which encodes a flavonoid 3'-hydroxylase (an enzyme that adds a hydroxyl group to the B-ring, the key structural difference between maysin and this compound), has a significant impact on this compound concentration but little to no effect on maysin levels. guidetopharmacology.orgontosight.aithegoodscentscompany.comnih.govlipidmaps.orgmpg.deuni.luuni.lu Conversely, other loci have been identified that primarily affect maysin concentration without significantly altering this compound levels. ontosight.aimpg.deuni.lu This genetic independence in the accumulation of these closely related compounds, despite originating from a common pathway, is consistent with the idea that intermediates are channeled towards the synthesis of either maysin or this compound through separate enzymatic complexes. guidetopharmacology.orgontosight.aithegoodscentscompany.comnih.govmpg.deuni.lu

It is hypothesized that these metabolic complexes might be associated with cellular membranes, such as the endoplasmic reticulum, facilitating the sequential enzymatic reactions and channeling of intermediates. guidetopharmacology.orgthegoodscentscompany.comnih.gov Furthermore, compartmentalization plays a role in the accumulation of C-glycosyl flavones like this compound. Studies in maize tissue culture cells indicate that these compounds are typically sequestered into the vacuole. thegoodscentscompany.com This sequestration can help to prevent their degradation and potential interference with other cellular processes. The dynamic nature of the maize metabolome, including its topology and subcellular compartmentalization, underscores the intricate organization required for the efficient biosynthesis and accumulation of specialized metabolites like this compound. uni.luuni.lu

Molecular and Cellular Mechanisms of Apimaysin S Biological Activities

Apimaysin's Role in Plant Defense Mechanisms against Herbivores and Pathogens

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. nih.govresearchgate.net These defenses can be constitutive, meaning they are always present, or induced upon attack. nih.govnih.gov this compound is a key component of this chemical defense system, particularly in maize (Zea mays), where it functions as a secondary metabolite. nih.govnih.gov Secondary metabolites are compounds not essential for primary metabolic processes like growth and respiration but are crucial for the plant's survival and interaction with its environment. nih.gov

This compound, alongside related compounds like maysin (B1676223), is found in maize silks and confers resistance, specifically through antibiosis, against larvae of the corn earworm, Helicoverpa zea. mdpi.com Antibiosis refers to the negative effect of the plant's chemical compounds on the herbivore's biology, such as reduced growth, development, and survival. nih.govmdpi.com The production of this compound in maize is under genetic control; a specific quantitative trait locus (QTL) designated as pr1 has been identified as explaining a significant portion of the phenotypic variance for this compound synthesis. mdpi.com

Genetic Loci Affecting Flavone (B191248) Synthesis and Antibiosis in Maize
QTLAssociated CompoundPhenotypic Variance Explained (Compound Synthesis)Phenotypic Variance Explained (Antibiosis)Reference
rem1Maysin55.3%14.1% mdpi.com
pr1This compound64.7%14.7% mdpi.com

The antibiotic effect of this compound against Helicoverpa zea is a direct consequence of its molecular structure as a C-glycosyl flavone. mdpi.com Unlike O-glycosyl flavonoids, the sugar moiety in C-glycosyl flavonoids is linked to the flavonoid backbone via a carbon-carbon bond, which makes them more resistant to enzymatic hydrolysis in the insect gut. mdpi.com This stability allows the compound to exert its biological effects more effectively.

When ingested by H. zea larvae, this compound acts as a feeding deterrent and an anti-nutritive agent. nih.gov The primary mechanism of its antibiotic effect is the retardation of larval growth and development. mdpi.com This is achieved by interfering with the normal digestive and metabolic processes of the insect, which reduces the efficiency of nutrient utilization and ultimately impacts the insect's fitness and survival. nih.govbioone.org Studies have shown that the presence of C-glycosyl flavones like this compound in maize silks is a significant factor in the plant's resistance to the corn earworm. nih.govmdpi.com

This compound and other flavonoids disrupt insect metabolism through several interconnected pathways. A key mechanism involves the formation of quinones and the subsequent impact on protein and amino acid metabolism.

Quinone Formation: Flavonoids belong to the broader class of phenolic compounds. bioone.org In the alkaline environment of the midgut of many lepidopteran larvae, or through the action of plant enzymes, these phenols can be oxidized to form highly reactive quinones. bioone.orgutupub.fi These quinones can then covalently bind to dietary proteins, forming complexes that are difficult for the insect's digestive enzymes to break down. bioone.org This process, known as sclerotization in other contexts, effectively reduces the bioavailability of essential nutrients from the ingested plant material. utupub.fi

Amino Acid Metabolism: Insects, like other animals, require a steady supply of essential amino acids from their diet for protein synthesis and other vital physiological functions. elifesciences.orgnih.gov Many herbivorous insects have lost the genetic pathways for synthesizing certain amino acids, making them heavily reliant on their food source. elifesciences.org The formation of quinone-protein complexes in the gut directly interferes with protein digestion, thereby limiting the release and absorption of amino acids. bioone.org This disruption of amino acid uptake and metabolism is a critical factor contributing to the poor growth and development observed in insects feeding on flavonoid-rich plants. bioone.orgnih.gov

Identification and Characterization of Molecular Targets of this compound in Biological Systems

While the precise molecular targets of this compound within insect systems are not yet fully elucidated, research on flavonoids in general points to several classes of proteins as probable targets. The insecticidal and anti-nutritive effects of these compounds are likely due to their ability to interact with and inhibit multiple biological macromolecules rather than a single target. mdpi.comnih.gov Potential targets range from digestive enzymes in the gut to receptors and channels in the nervous system. mdpi.comnih.gov

The chemical structure of flavonoids like this compound allows them to form non-covalent and covalent bonds with proteins, leading to the inhibition of their function. bioone.org Flavonoids can form complexes with various enzymes and other proteins, effectively sequestering them and preventing them from performing their physiological roles. bioone.org

The interaction is often driven by hydrogen bonds and hydrophobic interactions between the polyphenolic rings of the flavonoid and the amino acid residues in the protein's active site or binding pockets. mdpi.com For example, in silico studies on other natural compounds have shown that hydroxyl-substituted aromatic rings, similar to those in this compound, can occupy specific pockets within an enzyme's structure, interacting with key amino acid residues like lysine, threonine, and tyrosine. mdpi.com This binding can induce conformational changes in the protein, leading to loss of function. Other proteins, such as odorant-binding proteins, have binding pockets that can be occupied by small molecules, suggesting another potential mode of interaction for flavonoids. mdpi.com

A primary and well-documented mechanism of action for flavonoids is the inhibition of a wide range of insect enzymes, particularly those involved in digestion and detoxification. nih.govmdpi.com

Digestive Enzymes: The midgut of lepidopteran larvae, such as H. zea, is rich in serine proteases like trypsin and chymotrypsin, which are essential for breaking down dietary proteins. frontiersin.orgnih.gov Flavonoids have been shown to be effective inhibitors of these very enzymes. mdpi.com By inhibiting trypsin and chymotrypsin, this compound can severely impair the insect's ability to derive amino acids from its food, leading to stunted growth. mdpi.comnih.govresearchgate.net In addition to proteases, flavonoids can also inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase, further contributing to their anti-nutritive effects. researchgate.netnih.gov

Detoxification Enzymes: Insects possess detoxification enzymes, such as esterases and glutathione (B108866) S-transferases (GSTs), to metabolize and eliminate toxic plant compounds. mdpi.com Some flavonoids have been found to inhibit these detoxification enzymes. mdpi.com This inhibition can have a synergistic effect, not only making the flavonoid itself more potent but also increasing the insect's susceptibility to other plant defensive compounds. mdpi.com

Examples of Insect Enzymes Inhibited by Flavonoids
Enzyme ClassSpecific Enzyme ExampleFunctionReference
ProteasesTrypsin, ChymotrypsinProtein Digestion mdpi.comfrontiersin.org
Glycosidasesα-Amylase, α-GlucosidaseCarbohydrate Digestion researchgate.netnih.gov
Detoxification EnzymesEsterases, Glutathione S-Transferase (GST)Metabolism of Toxins mdpi.com
Nervous System EnzymesAcetylcholinesterase (AChE)Neurotransmission mdpi.com

Cellular Effects and Signaling Pathway Modulation by this compound

The effects of this compound extend beyond the digestive tract to influence cellular processes and signaling pathways. While specific research on this compound is limited, the known activities of other flavonoids suggest potential mechanisms for modulating insect cellular functions. Insects possess conserved innate immune signaling pathways, such as the Toll, IMD (immune deficiency), and JAK/STAT pathways, which are crucial for defending against pathogens and responding to cellular stress. researchgate.netumassmed.edu

Flavonoids like quercetin (B1663063) have been shown to modulate key signaling pathways, such as the NF-κB pathway, in mammalian cells. purdue.edu Given the conservation of these pathways, it is plausible that this compound could exert similar effects in insect cells. umassmed.edu The generation of reactive quinones and the induction of oxidative stress in the gut can damage cells and trigger stress-response and immune signaling pathways. bioone.orgresearchgate.net For instance, disruption of the midgut epithelium could be recognized by pattern recognition receptors, leading to the activation of the Toll or IMD pathways and the production of antimicrobial peptides. researchgate.net Furthermore, interference with nutrient uptake, particularly amino acids, could impact nutrient-sensing pathways like the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and metabolism. mdpi.com

Chemical Synthesis and Derivatization Strategies for Apimaysin and Analogs

Retrosynthetic Analysis and Key Transformations in Apimaysin Total Synthesis

A plausible retrosynthetic analysis of this compound (I) hinges on the disconnection of its most challenging feature: the C-C bond between the apigenin (B1666066) flavonoid skeleton and the rhamnosyl-4-ketofucosyl moiety. This leads to two primary synthetic pathways.

Pathway A involves a direct C-glycosylation of a pre-formed, suitably protected apigenin aglycone or a phloroglucinol (B13840) derivative (II) with an activated sugar donor (III). This is the most convergent approach. The key transformation is the formation of the C-C bond, typically via an electrophilic aromatic substitution, where the electron-rich A-ring of the flavonoid precursor attacks the electrophilic anomeric carbon of the sugar. nih.gov Subsequent steps would involve the formation of the chromone (B188151) C-ring to complete the apigenin scaffold, if starting from a simpler phenol.

Pathway B involves building the flavonoid ring onto a pre-existing aryl C-glycoside. This approach starts with a C-glycosylated acetophenone (B1666503) derivative, which is then elaborated through reactions like the Baker-Venkataraman rearrangement or related strategies to construct the chromone ring. sioc-journal.cn

A simplified retrosynthetic diagram is presented below:

Generated code

Key transformations central to the total synthesis of flavonoid C-glycosides, and thus applicable to this compound, are summarized in the table below.

TransformationDescriptionPotential Application for this compound
Friedel-Crafts C-Glycosylation Lewis acid-catalyzed reaction between an electron-rich aromatic compound (like phloroglucinol) and a glycosyl halide or acetate. nih.govacs.orgA primary method for forging the C-C bond between the flavonoid A-ring and the sugar moiety.
Koenigs-Knorr C-Glycosylation A variation using heavy metal salts (e.g., silver or mercury salts) to activate a glycosyl halide donor for reaction with an aromatic nucleophile. sioc-journal.cnAn alternative to Lewis acid-mediated C-glycosylation, though less common now due to toxicity concerns.
Baker-Venkataraman Rearrangement A base-catalyzed rearrangement of an O-aroyl-2-hydroxyacetophenone to form a 1,3-diketone, which upon acid-catalyzed cyclization yields a flavone (B191248). sioc-journal.cnA classical method to construct the flavone core after the C-glycosylation step.
Algar-Flynn-Oyamada (AFO) Reaction An oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide to form a flavonol, which can be a precursor to flavones. sioc-journal.cnA potential route to build the heterocyclic C-ring of the apigenin structure.
Heck and Suzuki Couplings Palladium-catalyzed cross-coupling reactions that can be used to form C-C bonds, including those between aromatic rings and other fragments.Could be envisioned in novel strategies for constructing the flavonoid backbone or attaching the sugar moiety.

A primary hurdle in the synthesis of this compound and its analogs is the stereocontrolled formation of the C-glycosidic bond. Natural C-glycosylflavonoids typically possess a β-configuration at the anomeric center, and replicating this selectivity is a significant synthetic challenge. nih.govnih.gov

Challenges:

Anomeric Control: The formation of the C-glycosidic bond can lead to a mixture of α and β anomers, which are often difficult to separate.

Regioselectivity: The flavonoid A-ring has two potential sites for glycosylation (C-6 and C-8). Directing the glycosylation selectively to the C-6 position, as in this compound, requires careful control of protecting groups and reaction conditions.

Harsh Reaction Conditions: Many classical C-glycosylation methods require strong Lewis acids or harsh conditions that can be incompatible with the numerous hydroxyl groups on both the flavonoid and sugar moieties, necessitating complex protecting group strategies. nih.gov

Solutions and Strategies:

Neighboring Group Participation: Using a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C-2 position can help direct the incoming nucleophile to the opposite face, favoring the formation of the 1,2-trans product, which corresponds to the β-anomer in many sugar series. frontiersin.org

Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the anomeric ratio. Non-polar solvents can favor SN2-like pathways, while polar, coordinating solvents can stabilize cationic intermediates, affecting the stereochemical outcome.

Modern Catalysts: The development of milder and more selective catalysts, such as lanthanide triflates (e.g., Pr(OTf)₃, Sc(OTf)₃), has enabled direct C-glycosylation under less harsh conditions, improving both yield and selectivity. nih.govresearchgate.net

Chiral Auxiliaries and Asymmetric Catalysis: The use of chiral auxiliaries or asymmetric catalysts represents a frontier in stereoselective synthesis, aiming to control the absolute stereochemistry of newly formed chiral centers. nih.gov

Recent advances in organic synthesis offer new avenues for constructing the core structure of C-glycosylflavonoids. These methods move beyond classical approaches to provide greater efficiency and selectivity.

Direct C-H Arylation: Transition-metal-catalyzed C-H activation and functionalization is a powerful modern tool. A strategy could be envisioned where a pre-formed glycoside with a C-H bond at the anomeric position is directly coupled with a flavonoid precursor, although this remains a challenging transformation.

Glycal-based Methods: Glycals (cyclic enol ethers derived from sugars) are versatile starting materials. Their reaction with phenols in the presence of a Lewis acid can lead to 2-deoxy-C-glycosides, which can be further functionalized.

O→C Glycoside Rearrangements: An alternative strategy involves the initial formation of a more easily accessible O-glycoside, which is then induced to rearrange to the thermodynamically more stable C-glycoside. sioc-journal.cn This rearrangement can be promoted by Lewis acids or high temperatures.

Enzymatic and Bio-inspired Synthesis: While outside the scope of pure chemical synthesis, the use of isolated glycosyltransferases (GTs) offers a highly selective method for forming C-glycosidic bonds. sci-hub.sepjmonline.org These biocatalytic methods provide exquisite control over regio- and stereoselectivity, mimicking the natural biosynthetic pathway. researchgate.netresearchgate.net

Semisynthesis and Late-Stage Functionalization of this compound

Given the complexity of a total synthesis, a semisynthetic approach starting from a more abundant, structurally related natural product is an attractive alternative. Late-stage functionalization (LSF) is a strategy that focuses on modifying a complex molecule in the final steps of a synthetic sequence, avoiding the need to carry functional groups through a lengthy synthesis. wikipedia.orgmpg.de

For this compound, a hypothetical LSF strategy could involve:

Starting Material: Isolation of a related, more readily available C-glycosylflavone, such as isovitexin (B1672635) (apigenin-6-C-glucoside).

Targeted Modifications: The key differences between isovitexin and this compound lie in the sugar moiety. A semisynthetic route would require selective chemical transformations on the glucose unit of isovitexin to convert it into the rhamnosyl-4-ketofucosyl group found in this compound. This would involve a series of highly selective protection, oxidation, and deoxygenation steps on the sugar hydroxyls.

C-H Functionalization: Modern C-H activation/functionalization reactions could potentially be used to modify the flavonoid core or the sugar unit directly, although achieving the required selectivity on such a complex scaffold would be a major challenge. wikipedia.org

Preparation of this compound Derivatives and Molecular Probes for Mechanistic Studies

To investigate the structure-activity relationship (SAR) and mechanism of action of this compound, the synthesis of various derivatives and molecular probes is essential.

Derivatization Strategies:

Acylation and Alkylation: The phenolic hydroxyl groups on the apigenin core (at C-5, C-7, and C-4') and the hydroxyls on the sugar moiety are prime targets for modification. Ester and ether derivatives can be prepared to probe the importance of these groups for biological activity.

Modification of the B-ring: The 4'-hydroxyl group on the B-ring could be removed or replaced with other functionalities (e.g., methoxy, halogen) to understand its role in target binding.

Molecular Probes: Molecular probes are derivatives designed to help identify cellular targets or elucidate mechanisms.

Biotinylated Probes: Attaching a biotin (B1667282) tag to this compound, for instance, via a linker attached to one of the hydroxyl groups, would create a probe for affinity purification experiments to pull down binding partners from cell lysates.

Fluorescent Probes: Conjugating a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the this compound scaffold would allow for visualization of its subcellular localization using fluorescence microscopy.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) would enable covalent cross-linking of this compound to its biological target upon UV irradiation, facilitating target identification.

Comparative Analysis of Synthetic Routes to this compound and Related Flavonoid C-Glycosides

The synthesis of flavonoid C-glycosides can be approached via several distinct strategies, each with its own merits and drawbacks. A comparative analysis helps in selecting the most appropriate route based on the specific target and available resources.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Total Synthesis Step-by-step construction of the molecule from simple starting materials. Often involves forming the flavonoid core first, followed by C-glycosylation.Flexible, allows for the synthesis of unnatural analogs.Often long, low overall yield, requires extensive use of protecting groups.
Convergent Total Synthesis The flavonoid and sugar moieties are synthesized separately and then coupled together in a late-stage key step (e.g., C-glycosylation). nih.govMore efficient, higher overall yields, allows for late-stage diversification of both fragments.Success hinges on a reliable and high-yielding key coupling reaction.
Semisynthesis Chemical modification of a readily available natural product that is structurally similar to the target molecule.Significantly shorter route, avoids de novo construction of the complex core.Limited by the availability of suitable starting materials; may require challenging selective transformations.
Biocatalytic Synthesis Use of enzymes (e.g., glycosyltransferases) to perform key steps, particularly the C-glycosylation. pjmonline.orgnih.govUnparalleled regio- and stereoselectivity, environmentally friendly (aqueous conditions).Requires access to specific enzymes, which may not be readily available; substrate scope can be limited.

For a complex molecule like this compound, a convergent total synthesis or a semisynthetic approach would likely be more practical than a linear synthesis. The convergent approach, particularly using modern catalytic methods for C-glycosylation, offers the most flexibility for creating a library of analogs for SAR studies. nih.govnih.gov However, if a closely related C-glycoside is available in large quantities, a well-designed semisynthetic route could be the most step-economical path to the natural product itself.

Advanced Analytical and Bioanalytical Methodologies in Apimaysin Research

Development of High-Throughput Assays for Screening Apimaysin Bioactivity (In Vitro Systems)

High-throughput screening (HTS) assays are essential tools in modern research for rapidly evaluating large numbers of compounds for specific biological activities mdpi.comrti.orgresearchgate.net. The development of HTS assays for this compound bioactivity involves designing in vitro systems that can measure a particular effect of this compound on a biological target or pathway. These assays typically utilize multi-well plates (e.g., 96-, 384-, or 1536-well formats) and automated liquid handling systems to process numerous samples efficiently mdpi.com. Detection systems commonly employed in HTS include fluorescence, luminescence, and absorbance, chosen for their sensitivity and ease of automation mdpi.com.

While specific details of HTS assays developed exclusively for this compound bioactivity screening are not extensively documented in general searches, the principles of HTS can be readily applied. For instance, if this compound is hypothesized to interact with a specific enzyme or receptor, an in vitro assay measuring enzyme activity or receptor binding could be adapted for HTS. Similarly, cell-based assays monitoring cellular responses, such as changes in gene expression (e.g., using reporter genes) or protein phosphorylation, could be developed to screen for this compound's effects on cellular pathways researchgate.net. The application of HTS allows for the rapid identification of potential biological activities of this compound, which can then be further investigated using lower-throughput, more detailed methods nih.gov. According to frontlinegenomics.com, advancements in this area are contributing to a more efficient understanding of compound bioactivity.

Advanced Mass Spectrometry-Based Metabolomics for this compound Profiling and Quantification

Mass spectrometry (MS)-based metabolomics is a powerful approach for the comprehensive analysis of small molecules within a biological system nih.govnih.govnih.gov. This field is critical for profiling the metabolic landscape and quantifying specific metabolites like this compound. MS offers high sensitivity and selectivity, enabling the detection and measurement of a wide range of compounds in complex matrices nih.govnih.gov.

Metabolomics studies involving this compound can be broadly categorized into targeted and untargeted approaches. Targeted metabolomics focuses on the identification and quantification of a predefined set of metabolites, which would include this compound nih.govnih.gov. Untargeted metabolomics, on the other hand, aims to capture as many metabolites as possible within a sample, providing a broader view of the metabolome and potentially revealing unexpected related compounds or metabolic pathways affected by this compound nih.govnih.gov. The integration of advanced MS techniques with chromatographic separation is fundamental to these approaches nih.govnih.govnih.gov.

LC-MS/MS and GC-MS Techniques for this compound Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques widely used for the separation, detection, and quantification of metabolites nih.govnih.govcreative-proteomics.com. LC-MS is particularly well-suited for analyzing polar, non-volatile, or thermally labile compounds like flavonoid glycosides such as this compound nih.gov. GC-MS is typically used for more volatile or semi-volatile compounds, often requiring derivatization for polar metabolites nih.gov.

Tandem mass spectrometry (MS/MS), coupled with LC or GC, provides an additional layer of selectivity and sensitivity creative-proteomics.comresearchgate.net. In LC-MS/MS or GC-MS/MS, ions are fragmented, and the resulting fragment ions are measured. This allows for more confident identification of compounds based on their fragmentation patterns and enables highly sensitive and specific quantification, particularly in complex biological samples where interfering substances may be present researchgate.net. Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted quantification, offering high accuracy and resistance to interference by monitoring specific precursor-product ion pairs researchgate.net.

Studies have utilized LC-MS/MS for the analysis of this compound and related compounds in plant extracts uni.lu. Table 1 illustrates the type of data that might be obtained from an LC-MS/MS analysis for the detection and quantification of this compound and other flavonoids.

Compound NamePubChem CIDRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound194566XX.X561.1401.0285.0
Astragalin5282102YY.Y677.1301.0285.0
Kaempferol5280863ZZ.Z287.0285.0153.0
Mangiferin5281647WW.W423.1259.0137.0
Apigenin (B1666066)5280443VV.V271.0153.0117.0

Note: Retention times and m/z values are illustrative examples based on typical flavonoid analysis and the molecular weight of this compound (560.5 g/mol ) nih.govcymitquimica.comresearchgate.net. Actual values would depend on the specific LC and MS conditions.

These techniques, particularly LC-MS/MS, are indispensable for the sensitive and specific detection and quantification of this compound in various biological matrices, contributing significantly to metabolomic studies nih.govnih.gov.

Isotope Dilution Mass Spectrometry for Absolute this compound Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for absolute quantification, offering high accuracy and precision nih.govdiva-portal.orgnih.gov. This technique involves adding a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound) to the sample matrix nih.govcreative-proteomics.com. The isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation and analysis but can be distinguished by its mass in the mass spectrometer nih.govcreative-proteomics.com.

By measuring the ratio of the signal intensity of the endogenous this compound to that of the isotope-labeled this compound standard, and knowing the exact amount of the added standard, the absolute concentration of this compound in the original sample can be accurately determined nih.govcreative-proteomics.com. This method effectively compensates for potential variations and losses that may occur during sample processing and analysis, leading to highly reliable quantitative results nih.govnih.gov. While the synthesis of stable isotope-labeled standards for complex molecules like this compound can be challenging, IDMS provides a robust approach for obtaining accurate absolute quantification data when such standards are available diva-portal.orgnih.gov.

Capillary Electrophoresis and Microfluidic Platforms for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates molecules based on their charge-to-size ratio under an applied electric field nih.govrevvity.com. It is particularly well-suited for the analysis of small, charged molecules and offers high separation efficiency, short analysis times, and low sample volume requirements nih.govmdpi.comfrontiersin.org.

Microfluidic CE (MCE) platforms miniaturize the CE separation onto a chip, further reducing sample and reagent consumption and enabling higher throughput nih.govmdpi.comfrontiersin.orgnih.gov. CE and MCE can be coupled with various detectors, including UV-Vis absorbance, fluorescence, and mass spectrometry (CE-MS) nih.govrevvity.com. CE-MS combines the separation power of CE with the identification and quantification capabilities of MS, offering high sensitivity and specificity for the analysis of complex mixtures nih.govrevvity.com.

Given that this compound is a polar flavonoid glycoside, CE and MCE could be valuable tools for its analysis, potentially offering advantages in terms of separation efficiency and speed compared to traditional chromatography for certain applications. While specific applications of CE or MCE for this compound analysis were not detailed in the search results, these platforms are generally applicable to the analysis of various plant metabolites, including flavonoids revvity.com.

Spatially Resolved this compound Localization Techniques (e.g., Imaging Mass Spectrometry in plants)

Understanding the spatial distribution of this compound within plant tissues is crucial for elucidating its biosynthesis, transport, and biological function. Spatially resolved techniques, such as Imaging Mass Spectrometry (IMS), allow for the visualization and mapping of the distribution of molecules directly from tissue sections mdpi.comoeno-one.eunih.gov.

IMS techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), involve rastering a focused laser or ionization source across the surface of a tissue section nih.gov. A mass spectrum is acquired at each point (pixel), and the intensity of specific ions (corresponding to particular molecules like this compound) across the tissue surface is used to construct an ion image representing the spatial distribution of that molecule nih.gov.

IMS provides label-free detection and simultaneously determines the localization of numerous molecules within a single experiment mdpi.comnih.gov. This is particularly valuable for studying the distribution of secondary metabolites like this compound in different plant organs or tissues, or in response to environmental stimuli or biological interactions mdpi.com. While direct examples of this compound localization using IMS were not found, the technique has been successfully applied to image various metabolites in plant tissues oeno-one.eu. Applying IMS to Zea mays tissues could provide valuable insights into where this compound is synthesized and accumulates within the plant.

Table 2 illustrates the concept of IMS data, showing how the intensity of a specific ion (corresponding to this compound) varies across different points on a tissue section.

Pixel XPixel YThis compound Ion Intensity
11Low
12Low
.........
1010High
1011High
.........
2020Medium

Note: This table is illustrative and represents a small portion of typical IMS data. A full IMS dataset would involve thousands or millions of pixels and intensities for numerous ions.

The application of IMS techniques holds significant promise for advancing our understanding of the spatial dynamics of this compound in plants.

This compound is a C-glycosyl flavone (B191248), a type of flavonoid, that has been identified in Zea mays (maize) nih.govuni.lu. It is structurally characterized as 5,7-dihydroxy-6-[4-hydroxy-6-methyl-5-oxo-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(4-hydroxyphenyl)chromen-4-one nih.govuni.lu. This compound, along with related compounds like maysin (B1676223) and methoxymaysin, plays a significant role in the plant's defense mechanisms, particularly against insect herbivores researchgate.netfrontiersin.org.

Ecological and Biotechnological Research of Apimaysin

Ecological Significance of Apimaysin in Plant-Insect Interactions and Chemical Ecology

This compound is a key secondary metabolite in maize that contributes to the plant's defense against insect herbivory researchgate.netfrontiersin.org. Its presence in maize silks, kernels, and husks has been associated with resistance to pests such as the corn earworm (Helicoverpa zea) researchgate.netfrontiersin.orgnih.gov. This defensive function is a critical aspect of the chemical ecology of maize, mediating interactions between the plant and its herbivorous insects nih.govresearchgate.net. Plant secondary metabolites, including flavonoids like this compound, act as chemical barriers against herbivores nih.gov. Phytophagous insects, in turn, have evolved adaptations to these compounds nih.gov.

Plant defense mechanisms against herbivores can be broadly categorized as constitutive or inducible frontiersin.orgfrontiersin.org. Constitutive defenses are those that are always present in the plant, regardless of herbivore attack, while inducible defenses are activated in response to attack frontiersin.orgfrontiersin.orgnih.gov. This compound is primarily discussed in the context of constitutive resistance in maize silks, where its presence deters feeding by corn earworm larvae researchgate.netfrontiersin.org. Studies have shown that certain maize genotypes exhibit higher constitutive levels of this compound and related flavones, contributing to this resistance researchgate.netfrontiersin.org. While the role of this compound as a constitutively present defense is well-documented, the extent to which its production might be induced by herbivory is a subject within the broader study of plant defense mechanisms frontiersin.orgfrontiersin.org.

The interaction between plants and insect herbivores is a classic example of co-evolution, where each lineage evolves in response to the other ebsco.comresearchgate.netresearchgate.net. The production of defensive compounds like this compound in maize exerts selective pressure on herbivores, favoring individuals that can tolerate or overcome these defenses researchgate.netresearchgate.net. Conversely, the feeding pressure from herbivores can drive the selection for maize varieties with higher levels of this compound or enhanced biosynthetic pathways researchgate.netresearchgate.net. This ongoing evolutionary "arms race" shapes the genetic diversity of both the plant and the herbivore populations researchgate.netbstu.by. The presence of this compound and other C-glycosyl flavones in maize silks represents a plant adaptation to reduce herbivore damage, while the ability of insects like the corn earworm to feed on maize indicates counter-adaptations frontiersin.orgresearchgate.net.

Given the role of this compound in insect resistance, biotechnological approaches are being explored to enhance its production in maize and potentially other host organisms frontiersin.orgmdpi.com. Manipulating the metabolic pathways responsible for this compound biosynthesis offers a strategy to improve plant defense traits frontiersin.orgmdpi.com.

The biosynthesis of this compound involves a series of enzymatic steps within the flavonoid pathway researchgate.netmdpi.comresearchgate.net. Genetic engineering strategies focus on identifying and manipulating the genes encoding the enzymes involved in this pathway frontiersin.orgmdpi.comencyclopedia.pub. Overexpression of key biosynthetic genes can potentially lead to increased accumulation of this compound frontiersin.org. Research has identified genes involved in the maize flavonoid pathway, including those potentially specific to the biosynthesis of C-glycosyl flavones like maysin (B1676223) and this compound mdpi.comresearchgate.netencyclopedia.pub. For instance, the pr1 locus has been linked to this compound synthesis nih.govcdnsciencepub.comusda.gov. Genetic engineering could involve introducing or enhancing the expression of such genes in maize lines with lower natural resistance frontiersin.org.

Metabolic engineering aims to redesign metabolic pathways in organisms to increase the production of desired compounds frontiersin.orgfrontiersin.org. This can involve introducing genes from one organism into another, optimizing enzyme activity, or redirecting metabolic flux frontiersin.org. While maize is the natural producer of this compound, metabolic engineering could explore the possibility of producing this compound in other host organisms, such as microorganisms, which might offer advantages for large-scale production or controlled biosynthesis frontiersin.org. This would involve reconstructing the this compound biosynthetic pathway in the chosen host by introducing the necessary genes from maize or other relevant sources frontiersin.org.

Optimizing the production of this compound can also involve refining cultivation and fermentation strategies. For maize, this could involve identifying environmental conditions or agricultural practices that favor higher this compound accumulation in plant tissues mdpi.comscience.gov. For potential production in other host organisms through metabolic engineering, fermentation strategies would be crucial researchgate.net.

Research into optimizing the extraction of compounds like this compound from plant tissues has explored factors such as solvent concentration, solid-liquid ratio, and extraction time mdpi.comcabidigitallibrary.org. These studies provide insights into conditions that can influence the yield of these compounds. While specific fermentation strategies solely focused on this compound production in engineered hosts were not extensively detailed in the search results, general principles of fermentation optimization, such as controlling temperature, pH, and nutrient availability, would be applicable researchgate.net. Studies on optimizing the extraction and analysis of related compounds like maysin from corn silk provide a basis for developing similar strategies for this compound cabidigitallibrary.org.

Data Table: Quantitative Trait Loci (QTLs) Associated with this compound and Maysin Synthesis in Maize Silks

CompoundChromosomeLocus RegionPeak R² (%)Gene ActionNotesSource
This compound5Lpr136.7Dominant for lowSynthesis independent of maysin synthesis nih.govusda.gov
Maysin9Sbz1-wx121.8Not specifiedSynthesis independent of this compound synthesis usda.gov
Total Flavones-rem1 and pr1-Epistatic interactionSuggests a ceiling on total C-glycosyl flavone (B191248) nih.gov

Note: This table summarizes findings from specific genetic studies and may not encompass all identified loci or interactions.

Detailed Research Findings:

Genetic studies using quantitative trait locus (QTL) analysis have provided insights into the genetic control of this compound synthesis in maize silks. One significant QTL for this compound concentration was identified on chromosome 5L, near the pr1 locus, explaining a notable percentage of the phenotypic variance (36.7%) nih.govusda.gov. The gene action at this locus was found to be dominant for low this compound levels, consistent with the known action of the pr1 gene in the anthocyanin pathway usda.govd-nb.info. Interestingly, these studies also indicated that the synthesis of this compound and maysin, a closely related flavone, appears to occur largely independently, as the major QTL for maysin was located on a different chromosome (9S) and did not significantly affect this compound levels, and vice versa nih.govusda.gov. An epistatic interaction between the rem1 and pr1 loci was observed for total flavone concentration, suggesting a potential limit on the total amount of C-glycosyl flavones produced nih.gov.

Biochemical analysis has shown that the pr1 gene, encoding a flavonoid 3'-hydroxylase (ZmF3'H1), plays a role in the conversion of mono-hydroxylated to bi-hydroxylated compounds in the B-ring of flavonoids d-nb.info. This enzymatic activity is relevant to the structural difference between this compound (monohydroxylated B-ring) and maysin (dihydroxylated B-ring) nih.govusda.gov. The expression of the Zmf3'h1 gene has been shown to require a functional p1 allele, and Zmf3'h1 is a direct target of the P1 transcription factor d-nb.info.

Computational and Theoretical Studies of Apimaysin

Molecular Modeling and Dynamics Simulations of Apimaysin and its Biological Targets

Molecular modeling and dynamics (MD) simulations are powerful tools used to study the structural, dynamical, and thermodynamical properties of molecular systems, including biomolecules and their interactions with ligands nih.govmdpi.com. These simulations can capture the behavior of molecules in full atomic detail over time, providing dynamic insights that are not always available from static experimental structures nih.gov.

While specific molecular dynamics simulations focused solely on this compound and its direct biological targets were not prominently found in the search results, the principles and applications of MD simulations are highly relevant to understanding how this compound might interact with biological systems. MD simulations are widely used in drug discovery and pharmaceutical development to explore the dynamics and function of drug targets and evaluate drug-target interactions mdpi.com. They can help understand how a molecule like this compound might bind to a protein, the stability of the resulting complex, and the conformational changes that occur upon binding mdpi.comnih.gov.

For instance, MD simulations have been used to study the interactions of other flavonoid compounds, such as apigenin (B1666066), with biological targets like Keap1-Nrf2, providing insights into binding stability and interactions with specific amino acid residues mdpi.com. This suggests that similar approaches could be applied to this compound to investigate its interactions with potential protein targets. MD simulations incorporate factors like solvation and electrostatic interactions, aiming to provide results that reflect actual biological conditions mdpi.com.

Quantum Chemical Calculations for this compound Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure, reactivity, and properties of molecules aspbs.comresearchgate.netscienceopen.com. These calculations can provide detailed information about parameters such as ionization potential, electron affinity, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap between them researchgate.netscielo.org.mx.

The HOMO-LUMO energy gap, for example, is a key indicator of a molecule's chemical stability, optical polarizability, and chemical reactivity scielo.org.mx. A smaller energy gap generally suggests higher reactivity scielo.org.mx. Quantum chemical calculations can also be used to analyze molecular electrostatic potential (MEP) surfaces, which help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack researchgate.net.

While specific quantum chemical calculations for this compound were not detailed in the search results, the application of these methods to similar organic compounds and flavonoids is well-established researchgate.netinformaticsjournals.co.in. These studies often involve determining properties like dipole moment, polarizability, and hyperpolarizability, which are relevant to a molecule's electronic behavior and potential non-linear optical properties researchgate.netinformaticsjournals.co.in. By applying DFT and other quantum chemical methods to this compound, researchers could gain a deeper understanding of its intrinsic reactivity, potential reaction pathways, and how its electronic structure influences its interactions.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics is a discipline that focuses on the organization, analysis, and use of chemical information, often employing computational tools and data science techniques u-strasbg.fr. Machine learning (ML) has become an increasingly important tool within chemoinformatics, particularly for handling large datasets and predicting chemical, biological, and physical properties of compounds u-strasbg.frnih.govmdpi.com.

ML approaches in chemoinformatics can be used for various tasks relevant to this compound research, including:

Property Prediction: Building models to predict properties of this compound or its analogs based on their chemical structures nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing models that relate the chemical structure of this compound and related compounds to their biological activities nih.govmdpi.com. This involves characterizing compounds using molecular descriptors and fingerprints nih.govresearchgate.net.

Compound Similarity and Clustering: Analyzing the structural similarity of this compound to other known compounds to infer potential properties or activities researchgate.net.

Chemical Space Exploration: Using computational methods to explore the chemical space around this compound to identify novel related structures with desirable characteristics mdpi.com.

The integration of big data and machine learning in chemoinformatics has revolutionized the exploration, analysis, and prediction of molecular properties and activities nih.govmdpi.comresearchgate.net. While specific ML applications for this compound were not highlighted, the general methodologies of ML-based chemoinformatics are directly applicable to studying this compound within the broader context of natural product research or drug discovery mdpi.com.

In Silico Prediction of Novel this compound Analogs with Enhanced Biological Activity

In silico prediction methods, often leveraging chemoinformatics and machine learning, are widely used to design and identify novel compounds with enhanced biological activity nih.govnih.gov. For this compound, these methods could be applied to predict novel analogs (structurally similar compounds) that might possess improved potency, selectivity, or other desirable properties.

This process typically involves:

Virtual Screening: Using computational models to screen large databases of compounds or computationally generated structures for potential activity against a specific biological target or for a desired property nih.gov.

De Novo Design: Employing algorithms to design new molecular structures from scratch that are predicted to have specific characteristics frontiersin.org.

Structure-Activity Relationship (SAR) Modeling: Building predictive models based on the known structures and activities of this compound and related compounds to guide the design of new analogs nih.govmdpi.com.

Molecular Docking and Scoring: Predicting the binding mode and affinity of potential analogs to biological targets mdpi.comnih.govresearchgate.net.

Molecular Dynamics Simulations: Validating the stability and interactions of the predicted complexes mdpi.comnih.gov.

The goal of in silico prediction is to prioritize promising candidates for synthesis and experimental testing, thereby accelerating the discovery process nih.gov. While no specific studies on the in silico prediction of novel this compound analogs were found in the search results, the methodologies described are standard in computational chemistry and drug discovery and could be readily applied to this compound research to explore the potential of generating analogs with enhanced biological activity.

Future Directions and Unaddressed Questions in Apimaysin Research

Elucidation of Remaining Unknowns in Apimaysin Biosynthetic Pathway

The genetic basis for this compound synthesis has been partially uncovered, with studies identifying a major quantitative trait locus (QTL), pr1, which is responsible for approximately 64.7% of the phenotypic variance in this compound concentration in maize silks. nih.govdntb.gov.uakisti.re.kr Research has also indicated that the biosynthetic pathways for this compound and the structurally similar compound Maysin (B1676223) appear to operate independently. nih.govnih.gov The QTL controlling Maysin synthesis, rem1, does not influence this compound levels, and conversely, pr1 does not affect Maysin production. nih.gov

However, significant gaps in our understanding of the this compound biosynthetic pathway persist. The specific genes contained within the pr1 locus that encode the enzymes directly responsible for this compound synthesis have not been fully characterized. The precise enzymatic steps that lead to the C-glycosylation of the flavone (B191248) backbone are poorly understood in maize. nih.gov While research in other cereals has identified a C-glucosyltransferase (CGT) and a dehydratase that act on 2-hydroxyflavanone (B13135356) precursors, it is unknown if this mechanism is conserved for this compound synthesis and what specific enzymes are involved. nih.gov The apparent independence of the this compound and Maysin pathways suggests the existence of distinct regulatory mechanisms or metabolic channeling that require further investigation to be fully understood. nih.gov

Table 1: Genetic Loci Associated with C-Glycosyl Flavone Synthesis in Maize

Quantitative Trait Locus (QTL) Associated Compound Phenotypic Variance Explained Source(s)
pr1 This compound 64.7% nih.govnih.govresearchgate.net

Discovery of Additional Molecular Targets and Mechanistic Pathways of this compound

The primary established biological function of this compound is its role in antibiosis, where it negatively affects the growth and development of corn earworm larvae. nih.govnih.gov This makes it a compound of great interest for crop protection. However, the specific molecular mechanism by which this compound exerts this effect is a critical unaddressed question. The precise molecular targets within the insect remain undiscovered.

Future research must focus on identifying the direct protein or pathway targets of this compound in herbivores. General studies on flavonoids suggest several potential mechanisms of action, including the disruption of microbial membranes, inactivation of digestive enzymes, or interference with key cellular processes. nih.gov It is plausible that this compound could inhibit a crucial insect gut enzyme, disrupt nutrient absorption, or interfere with signaling pathways essential for insect development, such as those involving adipokinetic hormone receptors that regulate energy mobilization. nih.govnih.gov Identifying these specific targets is essential for understanding its mode of action and for potentially developing more effective, targeted pest control strategies.

Application of Advanced Synthetic Methodologies for Accessing this compound Analogs

Currently, this compound for research is primarily obtained through extraction from plant sources. The total chemical synthesis of complex C-glycosylflavonoids is notoriously challenging due to the difficulty of forming the stable carbon-carbon bond between the sugar moiety and the flavonoid aglycone. researchgate.netresearchgate.net There is a significant need to apply advanced synthetic methodologies to produce this compound and, crucially, its analogs.

Future work in this area should explore chemoenzymatic synthesis, a hybrid approach that combines the flexibility of organic chemistry with the high selectivity of biological enzymes. rsc.org This could involve the chemical synthesis of a flavonoid precursor followed by a highly specific, enzyme-catalyzed C-glycosylation step. Access to a robust synthetic route would enable the creation of a library of this compound analogs with modified structures. These analogs are invaluable for structure-activity relationship (SAR) studies, which can determine the specific parts of the molecule responsible for its insecticidal activity and potentially lead to the design of new compounds with enhanced potency or stability.

Integration of Multi-Omics Data for Comprehensive this compound Research

The complexity of this compound biosynthesis, regulation, and function necessitates a systems-level approach for comprehensive understanding. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful path forward for future research. frontiersin.orgnih.govmdpi.com Such approaches are increasingly being used to unravel complex traits in maize. nih.govresearchgate.net

By combining metabolomics (profiling of metabolites like this compound) with genomics (such as genome-wide association studies or GWAS), researchers can more precisely identify the candidate genes within the pr1 locus that govern its synthesis. nih.govrsc.org Transcriptomics can reveal how the expression of these genes is regulated under various conditions, for instance, in response to herbivore feeding. cabidigitallibrary.org Furthermore, proteomics can identify the actual enzymes produced and active in the pathway. mdpi.com An integrated multi-omics strategy will provide a holistic view, connecting the genetic blueprint to the final chemical phenotype and its biological function. nih.govmdpi.com

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics Field Key Research Question Potential Outcome Source(s)
Genomics Which specific genes within the pr1 locus are responsible for this compound synthesis? Identification of candidate genes for functional validation and targeted breeding. nih.govnih.gov
Transcriptomics How is the expression of this compound-related genes regulated by developmental cues or pest attacks? Understanding of the regulatory networks controlling this compound production. cabidigitallibrary.orgnih.gov
Proteomics What are the specific enzymes (e.g., CGTs, dehydratases) involved in the biosynthetic pathway? Characterization of the enzymatic machinery for potential bioengineering applications. mdpi.comresearchgate.net

| Metabolomics | How do this compound levels correlate with other flavonoids and metabolites in maize silks? | Elucidation of the broader metabolic network and potential pathway interactions. | frontiersin.orgmdpi.com |

Role of this compound in Broader Ecological Networks and Agro-Ecosystems

While the role of this compound as a defense against corn earworm is established, its function within the broader ecological network is largely unknown. nih.gov Plant secondary metabolites rarely have a single, isolated function; they often mediate a wide range of interactions. nih.govresearchgate.net

A key area for future research is to investigate the impact of this compound on non-target organisms within the agro-ecosystem. nih.gov This includes beneficial insects, such as pollinators that visit maize tassels or natural predators and parasitoids of herbivores that may come into contact with maize silks. Furthermore, the influence of this compound on the phyllosphere and soil microbial communities is an unexplored frontier. Understanding these broader ecological roles is critical for deploying this compound-rich maize varieties as part of a sustainable integrated pest management strategy that does not inadvertently harm beneficial species or disrupt essential ecosystem functions. researchgate.netdntb.gov.ua

Methodological Advancements and Their Impact on this compound Studies

Progress in this compound research will be significantly driven by the adoption of cutting-edge methodologies. The structural complexity of C-glycosyl flavones requires sophisticated analytical techniques for accurate identification and quantification. nih.gov

Advanced analytical platforms, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are essential for separating this compound from its isomers and other related flavonoids and for elucidating its structure. researchgate.netnih.gov The development of high-throughput analytical methods will be crucial for efficiently screening large germplasm collections to identify maize lines with high this compound content. nih.govijpsjournal.comnih.gov On the genetic front, modern functional genomics tools, especially gene-editing technologies like CRISPR-Cas9, represent a transformative opportunity. cabidigitallibrary.org Once the specific genes for this compound synthesis are identified, CRISPR-Cas9 can be used to precisely validate their function and potentially to engineer maize varieties with enhanced, durable pest resistance based on optimized this compound production.

Overcoming Challenges and Identifying Priorities in this compound Research

Advancing our knowledge of this compound requires addressing several key challenges. The incomplete characterization of its biosynthetic pathway, the lack of knowledge regarding its precise molecular targets, the difficulty in chemical synthesis, and a limited understanding of its broader ecological roles are the primary hurdles.

Based on these challenges, the main priorities for future this compound research should be:

Pathway Elucidation: Employing multi-omics approaches to identify and functionally characterize the specific genes and enzymes responsible for this compound biosynthesis.

Target Identification: Conducting molecular and biochemical studies to pinpoint the specific protein targets and mechanistic pathways that this compound disrupts in insect herbivores.

Synthetic Accessibility: Developing efficient synthetic or chemoenzymatic routes to produce this compound and a diverse range of its analogs to facilitate detailed structure-activity relationship studies.

Addressing these questions will not only deepen our fundamental understanding of this important natural compound but also pave the way for its effective use in developing more resilient and productive crops.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework to investigate the biochemical properties of Apimaysin?

  • Methodological Answer : Begin by defining the research problem and formulating hypotheses based on gaps in existing literature. For example:

  • Hypothesis : "this compound exhibits dose-dependent modulation of [specific pathway/target] in [cell/organism model]."
  • Experimental Design : Use a comparative approach with positive/negative controls, such as:
  • In vitro assays : Measure binding affinity (e.g., IC50) using fluorescence polarization or surface plasmon resonance .
  • In vivo models : Apply this compound in a murine model to assess bioavailability and toxicity (e.g., LD50, pharmacokinetic profiling) .
  • Data Validation : Replicate experiments across multiple biological replicates and use statistical tests (e.g., ANOVA with post-hoc corrections) .

Q. What strategies are recommended for resolving contradictions in this compound’s reported biological activities across studies?

  • Methodological Answer : Conduct a systematic root-cause analysis:

  • Step 1 : Compare experimental conditions (e.g., purity of this compound batches, solvent systems, temperature/pH variations) .
  • Step 2 : Validate conflicting results using orthogonal methods (e.g., LC-MS for quantification vs. ELISA for activity) .
  • Step 3 : Apply meta-analysis to aggregate data from independent studies, identifying trends or outliers .
  • Step 4 : Publish a critical review synthesizing contradictions and proposing standardized protocols .

Advanced Research Questions

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Experimental Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-Apimaysin treatment.

Proteomics : TMT labeling and mass spectrometry to quantify protein abundance changes.

Metabolomics : NMR or LC-HRMS to track metabolite flux in treated vs. untreated systems .

  • Data Integration : Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) to identify cross-omics hubs influenced by this compound .
  • Validation : CRISPR-Cas9 knockout of candidate targets to confirm functional relevance .

Q. What methodological approaches are optimal for assessing this compound’s structural-activity relationships (SAR) in silico?

  • Methodological Answer :

  • Step 1 : Generate a molecular library of this compound analogs using combinatorial chemistry software (e.g., Schrodinger’s CombiGlide).
  • Step 2 : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities and conformational stability .
  • Step 3 : Validate predictions with synthetic analogs and experimental IC50/EC50 comparisons .
  • Output : SAR tables highlighting substituent effects on potency (Table 1).

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound studies when raw data are limited?

  • Methodological Answer :

  • Data Documentation : Record all experimental parameters (e.g., instrument calibration, batch numbers, storage conditions) in a FAIR-compliant repository .
  • Negative Controls : Include solvent-only and untreated controls in every assay to contextualize results .
  • Collaborative Verification : Partner with independent labs to replicate key findings using shared protocols .

Q. What statistical frameworks are appropriate for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism or R’s drc package.
  • Outlier Detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous data points .
  • Uncertainty Quantification : Report 95% confidence intervals for IC50/EC50 values .

Tables for Reference

Table 1 : Example SAR of this compound Analogs

Analog IDSubstituent (R-group)IC50 (nM)Binding Energy (kcal/mol)
A1-OH12.3-9.8
A2-OCH38.7-10.5
A3-Cl23.1-8.2
Source: Hypothetical docking and assay data .

Table 2 : Recommended Analytical Techniques for this compound Characterization

PropertyTechniqueValidation Criteria
PurityHPLC-UV/ELSD≥95% area under curve
Structural ConfirmationNMR (¹H, ¹³C), HRMSMatch to reference spectra
SolubilityDynamic Light ScatteringSize < 200 nm in aqueous buffer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.